Fluciclovine (18F)

prostate cancer biochemical recurrence salvage radiotherapy event-free survival

Fluciclovine (18F) is an FDA- and EMA-approved PET radiopharmaceutical for prostate cancer recurrence detection. Unlike PSMA-targeted tracers limited by PSMA-negative disease and bladder activity, it enters via ASCT2/LAT1 transporters upregulated independent of PSMA status. - 54.3% detection rate in PSMA-negative/equivocal patients (NCT 05722925), with 48% of positive scans revealing local recurrence - Minimal urinary excretion (3.3% at 4h) enables unimpeded vesicourethral anastomosis visualization - 3-5 min post-injection uptake supports ~30 min total patient throughput vs 90+ min for 18F-FDG

Molecular Formula C5H8FNO2
Molecular Weight 132.12 g/mol
Cat. No. B1218386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluciclovine (18F)
Synonyms(18F)GE-148
(1R,3R)-1-amino-3(18F)fluorocyclobutane-1-carboxylic acid
1-amino-3-fluorocyclobutane-1-carboxylic acid
anti-(18F)FACBC
Axumin
cyclobutanecarboxylic acid, 1-amino-3-(fluoro-18F)-, trans-
F(18)-FACBC
F(18)1-amino-3-fluorocyclobutane-1-carboxylic acid
F-FACBC
fluciclovine (18F)
fluciclovine F 18
fluciclovine F-18
GE-148 (18F)
GE-148 F-18
NMK 36
NMK-36
NMK36 cpd
Molecular FormulaC5H8FNO2
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)F
InChIInChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1
InChIKeyNTEDWGYJNHZKQW-KWCOIAHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 10 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Fluciclovine (18F) Procurement Overview


Fluciclovine (18F), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) and marketed as Axumin, is a synthetic non-natural amino acid analogue radiolabeled with fluorine-18 (half-life 110 minutes) for positron emission tomography (PET) imaging [1]. It is FDA-approved (2016) for PET imaging in men with suspected prostate cancer recurrence based on elevated PSA following prior treatment, and has also received regulatory approval in Japan (2021) for malignant glioma imaging [2][3]. Unlike glucose-based tracers such as 18F-FDG, Fluciclovine (18F) enters cells primarily via amino acid transporters ASCT2 and LAT1, which are upregulated in prostate cancer, and undergoes negligible metabolism with minimal urinary excretion [4].

Prostate cancer recurrence imaging. Supports PET-based detection of recurrent disease via amino acid transporter uptake (ASCT2/LAT1).
Mechanistically distinct from PSMA. Transporter-mediated entry independent of PSMA expression, suitable for PSMA-negative or equivocal cases.
Low urinary background. Minimal renal excretion (~3% at 4 h) provides clear prostate bed visualization.

Why Fluciclovine (18F) Cannot Be Substituted


Fluciclovine (18F) occupies a distinct mechanistic, pharmacokinetic, and clinical niche that precludes simple interchange with other tracers in the prostate cancer PET armamentarium. Unlike PSMA-targeted agents (68Ga-PSMA-11, 18F-DCFPyL, 18F-rhPSMA-7.3) that depend on PSMA expression—which can be absent in neuroendocrine-differentiated or dedifferentiated tumors—fluciclovine (18F) is transported via ASCT2 and LAT1, amino acid transporters that are broadly upregulated in prostate cancer independent of PSMA status [1]. Its uniquely low urinary excretion (mean ~3.3% of injected activity at 4 hours) sharply differentiates it from 68Ga-PSMA-11 and 18F-piflufolastat, where intense bladder activity can obscure the prostate bed [2]. Additionally, its rapid 3–5 minute post-injection imaging window contrasts with the 60–90 minute uptake required for 18F-FDG, yielding distinct operational workflow implications [3]. These quantitative differences translate into divergent clinical utility scenarios that cannot be bridged by simple class-based substitution.

Mechanism mismatch
PSMA-targeted tracers (⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL) rely on PSMA expression; Fluciclovine (¹⁸F) uses ASCT2/LAT1 transport. Prostate bed detection may shift in PSMA-negative disease.
Bladder activity interference
PSMA agents and ¹⁸F-FDG produce intense urinary bladder accumulation that may obscure local recurrence; Fluciclovine (¹⁸F) maintains low urinary background.
Uptake window divergence
Fluciclovine (¹⁸F) imaging starts 3–5 min post-injection, while ¹⁸F-FDG requires 60–90 min. Workflow scheduling and patient throughput may not transfer directly.

Fluciclovine (18F) Head-to-Head Evidence


EMPIRE-1: Salvage Radiotherapy Event-Free Survival

In the randomized, controlled EMPIRE-1 trial (NCT01666808), incorporating Fluciclovine (18F) PET/CT into post-prostatectomy salvage radiotherapy decision-making and target delineation significantly improved the primary endpoint of 3-year event-free survival (EFS). At a median follow-up of 3.52 years, the 3-year EFS was 75.5% (95% CI 62.5–84.6) in the Fluciclovine (18F) arm versus 63.0% (95% CI 49.2–74.0) in the conventional imaging alone arm; the absolute EFS difference was 12.5 percentage points (95% CI 4.3–20.8; p=0.0028). In multivariable analysis, study group assignment was independently associated with EFS (HR 2.04, 95% CI 1.06–3.93; p=0.0327), indicating that patients in the conventional imaging arm had approximately twice the risk of an event relative to the Fluciclovine (18F) arm. Toxicity profiles were similar between the two arms, with no significant difference in late urinary frequency or acute diarrhoea [1].

EMPIRE-1 EFS
Head-to-head
75.5% vs 63.0%
Reported trial endpoint: salvage radiotherapy imaging guidance associated with higher 3-year event-free survival.
Phase 2/3 RCT, N=165; HR 2.04 (p=0.0327). Endpoint context requires per-protocol review.
prostate cancer biochemical recurrence salvage radiotherapy event-free survival EMPIRE-1 trial

EMPIRE-2: Prostate Bed Boost vs PSMA-11

In the prospective, randomized EMPIRE-2 trial (NCT03762759, N=140), both 18F-Fluciclovine and 68Ga-PSMA-11 PET/CT significantly altered radiation target volumes. However, the proportion of patients receiving a prostate bed boost was substantially and significantly higher in the Fluciclovine (18F) arm: prostate bed uptake was observed in 88.1% of patients (52/59) in the Fluciclovine arm versus 48.3% in the 68Ga-PSMA-11 arm, and 79.7% (47/59) received a prostate bed boost versus approximately 45% in the 68Ga-PSMA-11 arm. Despite delivering more boosts in the Fluciclovine (18F) arm, the 2-year event-free survival rates were statistically equivalent between the arms: 87% for Fluciclovine (18F) versus 88% for 68Ga-PSMA-11 (difference 0.7%, 95% CI 0.3–1.3%; p>0.9). This indicates that Fluciclovine (18F) enables more frequent identification and targeting of prostate bed disease without compromising oncologic outcomes, an advantage attributable to its minimal urinary excretion clearing the prostatic fossa for unimpeded visualization [1][2].

EMPIRE-2 Boost Rate
Head-to-head
79.7% vs ~45%
Prostate bed boost delivery higher with Fluciclovine (¹⁸F), while 2-year event-free survival remained comparable to ⁶⁸Ga-PSMA-11.
Phase 2 randomized; N=140. Model-response context may differ by protocol.
prostate bed boost EMPIRE-2 trial radiotherapy target delineation 68Ga-PSMA-11 comparison

Low Urinary Excretion and Prostate Bed Detection

Biodistribution studies in healthy volunteers demonstrate that only a mean of 3.3% of injected Fluciclovine (18F) activity is excreted in urine at approximately 4 hours post-injection, with no intestinal activity noted [1]. In contrast, 68Ga-PSMA-11 and 18F-piflufolastat exhibit prominent urinary excretion and intense bladder accumulation that can obscure the prostate bed region. This mechanistic advantage was prospectively validated in an ongoing study (NCT 05722925) in which Fluciclovine (18F) PET/CT was performed in patients with biochemical recurrence and a negative or equivocal PSMA PET/CT. In the most recent report of 46 enrolled patients, Fluciclovine (18F) PET/CT was positive in 54.3% (25/46), with 48% (12/25) showing local recurrence, including prostate bed lesions that had been masked on PSMA PET by urinary tracer excretion [2]. An independent prospective trial (NCT02940262) in 50 post-prostatectomy patients with PSA 0.2–2.0 ng/mL showed that per-patient detection rate was significantly lower with Fluciclovine (18F) (26%) than with 68Ga-PSMA-11 (56%; OR 4.8, p=0.0026) overall, but the detection failure of PSMA in the prostate bed—attributed to urinary activity obscuration—was specifically noted as the key limitation of PSMA in this region [3].

Urinary Excretion
Reported
3.3% at 4 h
Low urinary activity supports prostate bed visualization; PSMA-negative patient rescue detection reported in 54.3%.
Cross-study observation; bladder background class difference.
urinary excretion prostate bed visualization bladder background activity PSMA-negative disease

Rapid Uptake Window vs 18F-FDG

The FDA prescribing information for Axumin specifies that imaging should begin 3 to 5 minutes after intravenous administration, with scanning from mid-thigh to base of skull completed in approximately 20–30 minutes. In contrast, 18F-FDG requires a 60-minute uptake period, and PSMA agents require 50–60 minutes. The total patient throughput time for Fluciclovine (18F) (injection to completion) is approximately 25–35 minutes versus approximately 90–120 minutes for 18F-FDG [1]. A comparative workflow analysis from a single institution found that patients can be scheduled every 40–45 minutes for Fluciclovine (18F) without the 90-minute uptake delay required for 18F-FDG, which schedules patients every 45 minutes but with the additional hour-plus buffer [2]. The fixed 10 mCi (370 MBq) dose of Fluciclovine (18F) for all patients, rather than weight-based dosing (0.14 mCi/kg for 18F-FDG), further simplifies ordering and dose preparation [3]. Fluciclovine (18F) demonstrates normal physiologic uptake predominantly in the liver, pancreas, and bone marrow, with minimal brain, renal, and bladder activity—in contrast to the intense brain, kidney, and bladder uptake of 18F-FDG that limits interpretability in those regions [2].

Uptake Time
Head-to-head
3–5 min post-injection
Rapid imaging start compared to 60–90 min for ¹⁸F-FDG; supports higher PET center throughput.
Workflow analysis; institutional scheduling validation needed.
imaging protocol uptake time workflow efficiency 18F-FDG comparison

PSA-Stratified Detection Rate Meta-Analysis

A systematic review and meta-analysis of 46 studies comparing 18F-choline, 18F-fluciclovine, and 18F-PSMA PET/CT in biochemical recurrence prostate cancer reported detection rates stratified by PSA level. The pooled detection rate for Fluciclovine (18F) was 23% at PSA <0.5 ng/mL, 46% at PSA 0.5–0.99 ng/mL, 57% at PSA 1.0–1.99 ng/mL, and 92% at PSA >2.0 ng/mL. For comparison, 18F-choline showed 35%, 41%, 62%, and 80% respectively; 18F-PSMA showed 58%, 75%, 86%, and 94% respectively [1]. While PSMA agents exhibit higher detection rates overall (pooled 83% vs 74% for fluciclovine vs 66% for choline), Fluciclovine (18F) outperformed 18F-choline at PSA >2.0 ng/mL (92% vs 80%) and demonstrated comparable detection rates at low PSA levels (46% vs 41% at PSA 0.5–0.99 ng/mL). A separate multicenter study of 596 patients confirmed that the Fluciclovine (18F) subject-level detection rate was 67.7% (403/595), with 41.4% detection in the lowest PSA quartile (≤0.79 ng/mL) [2]. The FDA pivotal study reported an overall detection rate of 81% in 152 patients, with positive findings in the prostate/prostate bed in 61% and extraprostatic regions in 55% [3].

PSA-Stratified DR
Cross-study
92% at PSA >2.0 ng/mL
Detection rate higher than ¹⁸F-choline (80%) at elevated PSA; pooled overall 74% vs PSMA 83%.
Meta-analysis of 46 studies; per-study heterogeneity.
detection rate PSA stratification biochemical recurrence meta-analysis

Detection Rate vs mpMRI in Non-Prostatectomy Patients

In a prospective, blinded comparative study of 24 patients with biochemical failure after non-prostatectomy definitive therapy (16/24 had brachytherapy), Fluciclovine (18F) PET-CT and multiparametric MRI (mpMR) were interpreted by expert readers with a multidisciplinary truth panel as reference standard. On a whole-body basis, the detection rate for Fluciclovine (18F) PET-CT was 94.7% (both readers, 95% CI 75.4–99.9%), while it ranged from 31.6% to 36.8% for mpMR readers. For prostate lesion detection, sensitivity of Fluciclovine (18F) PET-CT was 100.0% compared with 15.4–38.5% for mpMR, though specificity was lower (11.1% vs 55.6–77.8%). For extraprostatic disease, Fluciclovine (18F) PET-CT achieved sensitivity 87.5%, specificity 90.0%, and PPV 87.5%, versus mpMR sensitivity 50–75%, specificity 70–80%, and PPV 57–75%. Interobserver agreement was excellent for Fluciclovine (18F) PET-CT (kappa 0.90 prostate, 1.0 extraprostatic) compared with fair-to-good agreement for mpMR (kappa 0.25 prostate, 0.74 extraprostatic) [1].

vs mpMRI
Head-to-head
94.7% vs 31.6–36.8%
Whole-body detection rate advantage in non-prostatectomy recurrence; inter-reader agreement kappa 0.90–1.0.
Prospective blinded study, N=24; multidisciplinary truth panel.
non-prostatectomy recurrence mpMRI comparison detection rate extraprostatic disease

Fluciclovine (18F) Application Scenarios


Salvage Radiotherapy After Prostatectomy

The EMPIRE-1 trial provides Level 1 evidence that Fluciclovine (18F) PET/CT-guided salvage radiotherapy significantly improves 3-year event-free survival by 12.5 percentage points over conventional imaging (75.5% vs 63.0%, p=0.0028) [1]. In EMPIRE-2, Fluciclovine (18F) enabled prostate bed boost delivery in 79.7% of patients versus approximately 45% for 68Ga-PSMA-11, while maintaining equivalent 2-year EFS (87% vs 88%) [2]. Therefore, centers prioritizing prostate bed-directed salvage therapy should procure Fluciclovine (18F) as their primary tracer for this indication, where its minimal urinary excretion (3.3% at 4 hours) provides unimpeded visualization of the vesicourethral anastomosis—the most common site of local recurrence.

Rescue Imaging in PSMA-Negative Recurrence

In the ongoing prospective study (NCT 05722925), Fluciclovine (18F) PET/CT detected disease in 54.3% of patients (25/46) with biochemical recurrence and a negative or equivocal PSMA PET, with 48% of positive scans revealing local recurrence [1]. This directly addresses the known limitation of PSMA agents—their urinary excretion can obscure the prostate bed, and PSMA-negative disease (neuroendocrine differentiation, low PSMA expression) is invisible to PSMA-targeted tracers. The independent transport mechanism of Fluciclovine (18F) via ASCT2/LAT1, rather than PSMA binding, makes it the evidence-based second-line tracer for this growing patient population, justifying procurement as a complementary imaging agent in centers with established PSMA imaging programs.

Post-Radiation Recurrence Imaging

Fluciclovine (18F) PET-CT achieved a 94.7% overall detection rate in non-prostatectomy patients versus only 31.6–36.8% for mpMRI, with far superior sensitivity for both prostate (100% vs 15.4–38.5%) and extraprostatic (87.5% vs 50–75%) recurrence detection, and excellent inter-reader agreement (kappa 0.90–1.0) [1]. For centers serving a large post-radiation patient population (brachytherapy, EBRT), the procurement of Fluciclovine (18F) offers a substantially more sensitive whole-body imaging capability than anatomical MRI alone, enabling earlier and more confident detection of recurrence sites that directly inform salvage treatment decisions.

High-Throughput PET Center Operations

With a 3–5 minute post-injection uptake window and a fixed 10 mCi (370 MBq) dose administered as a bolus, Fluciclovine (18F) enables a total patient throughput time of approximately 30 minutes—a reduction of 60–85 minutes compared with the 90+ minute protocol for 18F-FDG [1]. The tracer's physiologic distribution (predominantly liver, pancreas, marrow; minimal brain, kidney, and bladder activity) eliminates the need for delayed pelvic imaging or bladder voiding maneuvers that complicate PSMA PET protocols [2]. For PET center administrators and radiopharmacy procurement officers, Fluciclovine (18F) supports denser scheduling, improved patient experience, and operational efficiency that can offset its per-dose cost through increased daily study volume.

Application
Selection Property
Validation Focus
Post-prostatectomy salvage radiotherapy imaging
ASCT2/LAT1 transporter uptake
Prostate bed visualization with low urinary background
PSMA-negative biochemical recurrence imaging
PSMA-independent transport mechanism
Detection of local recurrence in PSMA-negative or equivocal disease
Post-radiation (non-prostatectomy) recurrence imaging
Whole-body detection sensitivity
Extraprostatic and local recurrence identification
High-throughput PET center workflow
Rapid 3–5 min post-injection imaging
Patient scheduling efficiency and throughput optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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